Electrical Conductivity and Hole Mobility of CuI vs. CuBr and CuCl: A Quantitative Comparison
CuI exhibits superior electrical conductivity and hole mobility compared to its cuprous halide analogs CuBr and CuCl. Polycrystalline CuI films demonstrate resistivity of ~10⁻² Ω·cm, hole concentration of ~10¹⁹ cm⁻³, and hole mobility of 1–10 cm² V⁻¹ s⁻¹, whereas CuBr films exhibit resistivity of ~10⁻¹ Ω·cm, hole concentration of ~10¹⁷ cm⁻³, and hole mobility of 0.1–3 cm² V⁻¹ s⁻¹ [1]. The conductivity advantage of CuI over CuBr is approximately two orders of magnitude. Furthermore, optimized solution-processed CuI thin-film transistors have achieved hole mobility of 21.6 ± 4.5 cm² V⁻¹ s⁻¹, approaching the phonon-limited theoretical maximum of 162 cm² V⁻¹ s⁻¹ at room temperature [2].
| Evidence Dimension | Electrical resistivity, hole concentration, hole mobility |
|---|---|
| Target Compound Data | CuI: ~10⁻² Ω·cm resistivity; ~10¹⁹ cm⁻³ hole concentration; 1–10 cm² V⁻¹ s⁻¹ hole mobility (polycrystalline films) [1] |
| Comparator Or Baseline | CuBr: ~10⁻¹ Ω·cm resistivity; ~10¹⁷ cm⁻³ hole concentration; 0.1–3 cm² V⁻¹ s⁻¹ hole mobility [1] |
| Quantified Difference | CuI exhibits ~10× lower resistivity, ~100× higher hole concentration, and up to 10× higher hole mobility than CuBr |
| Conditions | Polycrystalline thin films; optical transparency ≥80% below bandgap; data compiled from US2023/0386759 A1 [1] |
Why This Matters
Procurement of CuI rather than CuBr or CuCl is essential for applications requiring high-conductivity p-type transparent electrodes or efficient hole transport layers where carrier density and mobility directly govern device performance.
- [1] US Patent Application Publication US2023/0386759 A1. Methods of vapor deposition of metal halides. Published 2023 May 31. View Source
- [2] Kwon YA, Kim JH, Barma SV, Lee KH, Jo SB, Cho JH. Approaching theoretical limits in the performance of printed p-type CuI transistors via room temperature vacancy engineering. Advanced Materials. 2023;35(51):2307206. doi:10.1002/adma.202307206 View Source
